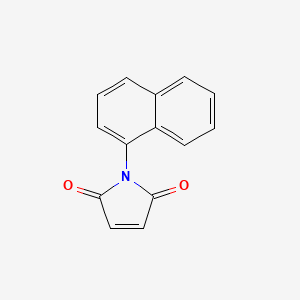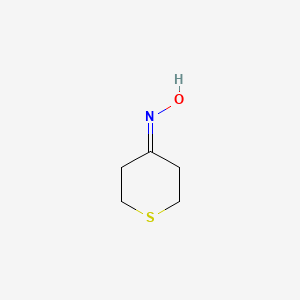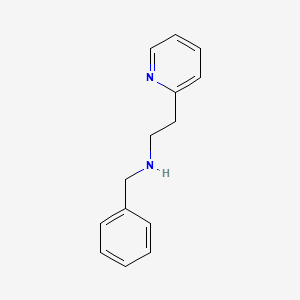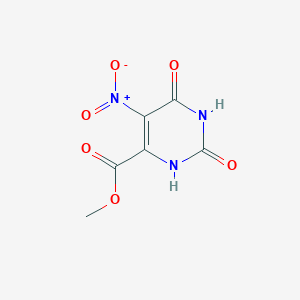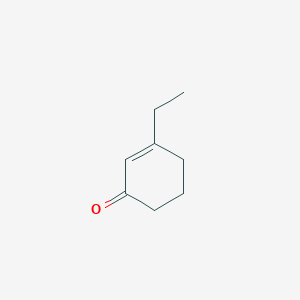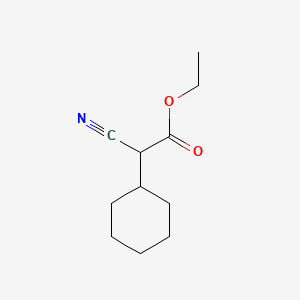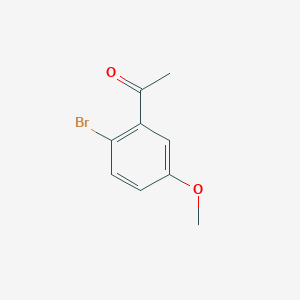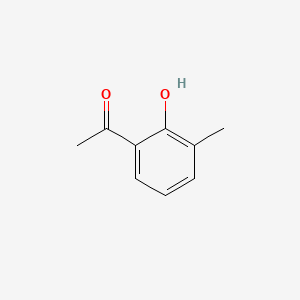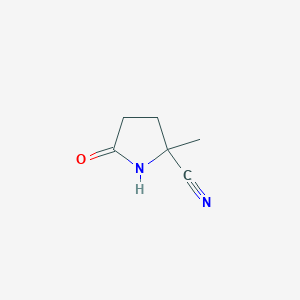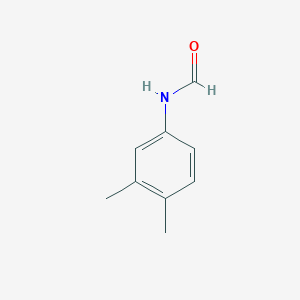
4-Fluorophenyl acetate
Übersicht
Beschreibung
4-Fluorophenyl acetate is an organic compound with the molecular formula C8H7FO2. It is a clear, colorless liquid with a boiling point of 197°C and a density of 1.178 g/mL at 25°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
4-Fluorophenyl acetate can be synthesized through the reaction of 4-fluorophenol with acetic anhydride in the presence of sodium acetate. The reaction is typically carried out in benzene under reflux conditions for about 2 hours . The general reaction scheme is as follows:
4-Fluorophenol+Acetic Anhydride→4-Fluorophenyl Acetate+Acetic Acid
Analyse Chemischer Reaktionen
4-Fluorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-fluorophenol and acetic acid.
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl acetate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 4-fluorophenyl acetate primarily involves its hydrolysis to 4-fluorophenol and acetic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process can be represented as follows:
4-Fluorophenyl Acetate+H2O→4-Fluorophenol+Acetic Acid
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenyl acetate can be compared with other similar compounds such as:
4-Fluorophenol: The parent compound from which this compound is derived. It has similar chemical properties but lacks the ester functional group.
4-Fluoroanisole: Another fluorinated aromatic compound with a methoxy group instead of an acetate group. It is used in different synthetic applications.
4-Fluorobenzoic Acid: An oxidation product of this compound, used in the synthesis of various organic compounds.
This compound is unique due to its ester functional group, which makes it a versatile intermediate in organic synthesis and various industrial applications .
Eigenschaften
IUPAC Name |
(4-fluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOREXRHKZXVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193509 | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-51-6 | |
| Record name | 4-Fluorophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-fluoro-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for 4-Fluorophenyl acetate?
A1: this compound has the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. While a full spectroscopic analysis is not provided in the provided research, key structural information is given. For example, the presence of the furan-2(5H)-one core in a derivative of this compound is confirmed through bond length analysis of C7—C10 and C10—O3 using single-crystal structure determination. Additionally, 1H NMR and 19F NMR have been used to monitor the formation and reactions of this compound in enzymatic reactions.
Q2: How is this compound synthesized?
A2: One method involves a multi-step process starting with 4-Fluorophenol. First, 4-Fluorophenol undergoes esterification with acetic anhydride to yield this compound. This method is preferred over direct acylation of 4-Fluorophenol due to a higher yield. this compound can also be generated through the enzymatic Baeyer-Villiger oxidation of 4'-fluoroacetophenone by Pseudomonas fluorescens ACB or purified 4'-hydroxyacetophenone monooxygenase (HAPMO).
Q3: Is this compound stable under different pH conditions?
A3: Research suggests that this compound shows higher stability at a pH of 6 compared to a pH of 8. This difference in stability is attributed to the base-catalyzed hydrolysis of the ester bond, which is more pronounced at higher pH values.
Q4: Can this compound be used to study enzyme kinetics?
A4: Yes, this compound has been used as a substrate to study the kinetics of enzymatic reactions. For example, it has been utilized in investigating the aminolysis reaction with various amines, providing insights into the mechanism and reactivity of amine nucleophiles with ester substrates.
Q5: Are there computational studies on this compound or its derivatives?
A5: Yes, molecular orbital calculations, specifically at the STO-3G level of theory, have been performed on phenyl formate, a close analog of this compound. These computations revealed the conformational preference of phenyl formate for a nonplanar Z conformer and provided insights into the rotational barriers around the C(1)—O bond. While not directly on this compound, this study offers valuable information about the conformational behavior of similar phenyl esters.
Q6: Are there any known applications of this compound in material science?
A6: While direct applications in material science haven't been explicitly discussed in the provided research papers, this compound serves as a valuable building block in organic synthesis. Its derivatives, particularly those incorporating a &-butyrolactone core, have shown potential as antibacterial agents. This suggests potential applications in developing novel materials with antimicrobial properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

